methyl 1-ethyl-1H-pyrazole-3-carboxylate

Catalog No.
S688535
CAS No.
89943-27-1
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-ethyl-1H-pyrazole-3-carboxylate

CAS Number

89943-27-1

Product Name

methyl 1-ethyl-1H-pyrazole-3-carboxylate

IUPAC Name

methyl 1-ethylpyrazole-3-carboxylate

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3

InChI Key

UABQZEKVWCGESC-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)OC

Canonical SMILES

CCN1C=CC(=N1)C(=O)OC

    Agrochemistry

      Field: Agrochemistry

      Application: Pyrazoles are used in agrochemistry. They can be used in the synthesis of pesticides and other agrochemicals.

      Method: The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized.

      Results: The outcomes would also depend on the specific agrochemical being synthesized.

    Coordination Chemistry

      Field: Coordination Chemistry

      Application: Pyrazoles are used in coordination chemistry. They can act as ligands to form coordination compounds with metals.

      Method: The specific methods of application or experimental procedures would depend on the particular coordination compound being synthesized.

      Results: The outcomes would also depend on the specific coordination compound being synthesized.

    Organometallic Chemistry

      Field: Organometallic Chemistry

      Application: Pyrazoles are used in organometallic chemistry. They can form organometallic compounds, which are used in a variety of applications, including catalysis.

      Method: The specific methods of application or experimental procedures would depend on the particular organometallic compound being synthesized.

      Results: The outcomes would also depend on the specific organometallic compound being synthesized.

    Catalysis

      Field: Catalysis

      Application: Pyrazoles can be used in catalysis. They can form complexes with metals that are used as catalysts in various chemical reactions.

      Method: The specific methods of application or experimental procedures would depend on the particular catalytic reaction being carried out.

      Results: The outcomes would also depend on the specific catalytic reaction being carried out.

    Synthesis of Heterocycles

      Field: Organic Chemistry

      Application: Pyrazoles can be used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements.

      Method: The specific methods of application or experimental procedures would depend on the particular heterocycle being synthesized.

      Results: The outcomes would also depend on the specific heterocycle being synthesized.

    Green Synthesis

      Field: Green Chemistry

      Application: Pyrazoles can be used in green synthesis. Green synthesis is a method of synthesizing chemical compounds in a way that reduces the impact on the environment.

      Method: The specific methods of application or experimental procedures would depend on the particular compound being synthesized.

      Results: The outcomes would also depend on the specific compound being synthesized.

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is an organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2, and it has a molar mass of approximately 154.17 g/mol. The compound features a carboxylate functional group, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of carboxylate esters and pyrazole derivatives. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base, it can revert to its corresponding carboxylic acid.
  • Nucleophilic Substitution: The carboxylate group can be substituted by nucleophiles under appropriate conditions.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

Several synthesis methods have been reported for methyl 1-ethyl-1H-pyrazole-3-carboxylate:

  • Condensation Reactions: Combining ethyl hydrazine with suitable carbonyl compounds followed by carboxylation.
  • Cyclization: Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Esterification: Reaction of pyrazole carboxylic acids with methanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound in laboratory settings .

Methyl 1-ethyl-1H-pyrazole-3-carboxylate has several applications:

  • Pharmaceuticals: It serves as a building block in drug synthesis, particularly in developing anti-inflammatory and antimicrobial agents.
  • Agrochemicals: The compound may be utilized in creating herbicides or fungicides due to its biological activity against certain pathogens.
  • Research: It is used as a reference standard in analytical chemistry for testing and validation purposes .

Several compounds share structural similarities with methyl 1-ethyl-1H-pyrazole-3-carboxylate, including:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylateC7H12N3O2C_7H_{12}N_3O_2Contains an amino group, enhancing potential biological activity
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC7H10N2O2C_7H_{10}N_2O_2Different substitution pattern on the pyrazole ring
Ethyl 1-methyl-1H-pyrazole-3-carboxylateC7H10N2O2C_7H_{10}N_2O_2Variation in ethyl and methyl groups affecting solubility and reactivity

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific ethyl substitution on the pyrazole ring, which may influence its pharmacological properties compared to other similar compounds .

XLogP3

0.7

Wikipedia

Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Dates

Last modified: 08-15-2023

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